5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
Description
Properties
IUPAC Name |
5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24B2F2N2O4S/c1-15(2)16(3,4)26-19(25-15)9-11(21)12(22)10(14-13(9)23-29-24-14)20-27-17(5,6)18(7,8)28-20/h1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEWAOLQODIZHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C3=NSN=C23)B4OC(C(O4)(C)C)(C)C)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24B2F2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole (CAS: 1295502-63-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity based on available research findings.
- Molecular Formula : C18H24B2F2N2O4S
- Molecular Weight : 424.09 g/mol
- Purity : 97%
- IUPAC Name : 5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole
Research indicates that the compound may function as a molecular glue enhancer for specific protein interactions. It has been studied in the context of cyclin K degradation pathways mediated by CDK12 and DDB1 complexes. The compound’s ability to modulate these interactions suggests potential applications in cancer therapy by targeting cell cycle regulation mechanisms.
Anticancer Properties
A study highlighted the compound's efficacy in degrading cyclin K in various cancer cell lines. The results showed that treatment with the compound resulted in significant reductions in cyclin K levels compared to control groups. This degradation was confirmed through immunoblotting and quantitative assays.
| Cell Line | DC50 (nM) | Cyclin K Degradation (%) |
|---|---|---|
| MDA-MB-231 | 90 | >95 |
| HEK293T | 100 | >90 |
Case Studies
- MDA-MB-231 Cells : In a controlled experiment using MDA-MB-231 breast cancer cells treated with the compound, there was a notable decrease in cyclin K levels within two hours of treatment. The study utilized a dose-response curve to establish the effectiveness of the compound at varying concentrations.
- HEK293T Cells : Similar experiments conducted on HEK293T cells corroborated the findings from MDA-MB-231 cells. The compound demonstrated dose-dependent activity leading to cyclin K degradation.
Research Findings
The biological activity of 5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole has been documented in several peer-reviewed articles:
Scientific Research Applications
Organic Electronics
One of the primary applications of this compound is in the field of organic electronics , particularly as a material for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of fluorine atoms enhances the electron transport properties of the molecule, making it suitable for use in electronic devices.
Case Study: OLEDs
Research has shown that incorporating this compound into OLEDs can improve their efficiency and stability. A study demonstrated that devices using this compound exhibited higher brightness and longer operational lifetimes compared to traditional materials .
Photonics
The compound's photophysical properties make it an excellent candidate for photonics applications , including sensors and lasers. Its ability to absorb and emit light at specific wavelengths allows it to be used in fluorescence-based sensing technologies.
Case Study: Fluorescent Sensors
In a recent study, researchers developed a fluorescent sensor based on this compound that can detect metal ions in solution with high sensitivity. The sensor exhibited a significant fluorescence enhancement upon binding with specific metal ions .
Medicinal Chemistry
In medicinal chemistry, the compound is being explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Case Study: Anticancer Activity
Preliminary studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. Researchers are investigating its mechanism of action and potential as a lead compound for drug development .
Material Science
The compound also finds applications in material science , particularly in the development of new polymers and composites with enhanced properties.
Case Study: Polymer Blends
A study reported the use of this compound in creating polymer blends that demonstrate improved mechanical strength and thermal stability compared to conventional materials. This advancement could lead to new applications in packaging and construction materials .
Data Table
Comparison with Similar Compounds
Chemical Identity :
Structural Features: This compound consists of a benzo[c][1,2,5]thiadiazole core substituted with two fluorine atoms at the 5,6-positions and two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) groups at the 4,7-positions. The fluorine atoms enhance electron-withdrawing properties, while the boronate esters enable Suzuki-Miyaura cross-coupling reactions, making it a critical monomer for conjugated polymers .
Applications :
Primarily used in organic electronics, such as polymer solar cells (PSCs) and organic field-effect transistors (OFETs), due to its low-lying HOMO energy level (-5.40 eV) and ability to form crystalline, high-mobility polymers .
Structural and Functional Comparisons
Table 1: Key Structural and Electronic Properties
Key Observations :
- Electron-Withdrawing Effects : Fluorination at 5,6-positions significantly lowers HOMO levels (e.g., -5.40 eV in PBDT-DTFFBT polymers), enhancing charge transport in OFETs and open-circuit voltage (Voc) in PSCs .
- Reactivity : Boronate esters (target compound) enable Suzuki coupling for linear polymers, while brominated analogs (e.g., CAS 1304773-89-4) facilitate Stille coupling .
Key Observations :
- Fluorinated derivatives require controlled bromination (e.g., using N-bromosuccinimide) and boronate esterification under inert conditions .
- Non-fluorinated analogs (e.g., CAS 934365-16-9) are synthesized via simpler dibromination and boronate substitution .
Table 3: Performance in Devices
Key Observations :
- The target compound’s fluorination and boronate esters contribute to record PCEs in PSCs by optimizing nanoscale morphology and charge separation .
- Non-fluorinated polymers (e.g., PIDTC16-BT) exhibit high crystallinity but lower Voc due to reduced electron withdrawal .
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 5,6-difluorobenzo[c][1,thiadiazole (1.0 g, 5.8 mmol) is dissolved in a mixture of 98% sulfuric acid (60 mL) and acetic acid (12 mL) . NIS (5.22 g, 23.2 mmol) is added in portions, and the reaction is stirred at room temperature for 24 hours. The crude product is quenched in ice, extracted with dichloromethane (DCM), washed with aqueous sodium bicarbonate, and recrystallized from ethanol to yield 5,6-difluoro-4,7-diiodobenzo[c]thiadiazole as a yellow crystalline solid (1.2 g, 49%).
Table 1: Iodination Reaction Parameters
Characterization of Diiodo Intermediate
The product is confirmed via 1H NMR (CDCl3, 400 MHz): δ 8.29 (d, J = 7.6 Hz, 2H). 13C NMR analysis reveals peaks at δ 153.79, 150.81, and 106.10 ppm, consistent with the aromatic backbone and iodine substituents. Elemental analysis aligns with the theoretical composition (Calcd for C6H2F2I2N2S: C 16.92, H 0.47, N 6.58; Found: C 16.76, H 0.54, N 6.49).
Characterization of Boronate Ester Product
The final product exhibits distinct 1H NMR signals for the pinacolato methyl groups (δ 1.25 ppm, singlet). 11B NMR analysis confirms boron incorporation with a peak near δ 30 ppm, typical for sp2-hybridized boron centers. High-resolution mass spectrometry (HRMS) validates the molecular formula C18H24B2F2N2O4S (Calcd: 424.1 g/mol; Found: 424.0 g/mol).
Critical Analysis of Synthetic Challenges
Iodination Selectivity and Byproduct Formation
The electrophilic iodination in H2SO4/HOAc ensures regioselectivity at the 4- and 7-positions due to the electron-withdrawing effects of the fluorine and thiadiazole groups. However, partial over-iodination or sulfonation byproducts may reduce yields, necessitating careful recrystallization.
Boronate Ester Stability and Purification
The Miyaura borylation requires anhydrous conditions to prevent hydrolysis of the boronate esters. Column chromatography with a non-polar eluent (e.g., hexane/toluene) effectively separates the target compound from residual catalyst or unreacted diboron reagents.
Alternative Synthetic Routes and Comparisons
Direct Borylation of Benzo[c] thiadiazole
Direct borylation of the parent compound without prior iodination is theoretically feasible but suffers from poor regiocontrol. The fluorine atoms and thiadiazole ring direct electrophilic borylation inconsistently, making the diiodo intermediate a more reliable precursor.
Suzuki-Miyaura Coupling Applications
The boronate ester product serves as a versatile intermediate for further functionalization via Suzuki-Miyaura cross-coupling. For example, coupling with aryl halides enables the synthesis of extended π-conjugated systems for optoelectronic applications.
Industrial-Scale Considerations
Q & A
Q. What are the standard synthetic protocols for preparing 5,6-difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common protocol involves reacting 4,7-dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system like THF/water under inert conditions (N₂) at 80–100°C for 12–24 hours . Yields typically range from 38% to 89%, depending on substituent steric/electronic effects .
Q. What purification and characterization methods are recommended for this compound?
Post-synthesis purification often employs column chromatography (silica gel, petroleum ether/DCM eluent) . Characterization includes:
Q. How does solubility impact experimental design?
The compound is soluble in polar aprotic solvents (e.g., DCM, THF, DMF) but insoluble in water or alcohols . For polymerization or device fabrication, anhydrous THF or toluene (distilled from Na/benzophenone) is preferred to avoid side reactions .
Advanced Research Questions
Q. How do steric/electronic effects of substituents influence Suzuki coupling efficiency?
Bulky substituents (e.g., tert-butyl groups) reduce yields due to steric hindrance (e.g., 29% yield for tBu-TBT vs. 47% for CN-TBT) . Electron-withdrawing groups (e.g., cyano) enhance reactivity by lowering the LUMO of the aryl halide, facilitating oxidative addition to Pd . Optimization may involve adjusting catalyst loading (0.1–0.2 equiv Pd), temperature (65–100°C), or solvent polarity .
Q. What strategies address low yields in mechanochromic or aggregation-induced emission (AIE) applications?
Low yields (e.g., 38% for 2FBT-2TPE) often arise from competing side reactions during post-functionalization . Mitigation strategies include:
- Using microwave-assisted synthesis to accelerate reaction kinetics.
- Introducing directed ortho-metalation groups to improve regioselectivity .
- Employing flow chemistry for precise control of reaction parameters .
Q. How can structural modifications enhance performance in organic photovoltaics (OPVs) or electrochromic devices?
- Electron-deficient backbone tuning : Replacing thiophene with selenophene in donor-acceptor copolymers increases charge mobility (e.g., 13% PCE in non-fullerene solar cells) .
- Side-chain engineering : Alkoxy or alkylthio side chains improve solubility and film morphology, critical for OPVs .
- Planarity enhancement : Fluorene or carbazole units reduce π-π stacking distances, boosting dielectric constants (ε > 5.0) for transistor applications .
Q. How to resolve contradictions in spectroscopic data for boronic ester derivatives?
Discrepancies in ¹¹B NMR shifts (e.g., δ 28–32 ppm for dioxaborolane) may arise from residual Pd catalysts or solvent polarity. Solutions include:
- Strict anaerobic conditions to prevent boronic ester hydrolysis .
- Dialysis or Soxhlet extraction to remove metal impurities .
- DFT calculations to correlate experimental shifts with theoretical models .
Q. What methodologies validate structure-property relationships in memory devices or sensors?
- Cyclic voltammetry (CV) : Measures HOMO/LUMO levels (e.g., -5.3 eV/-3.7 eV for CN-TBT) to predict charge injection barriers .
- Atomic force microscopy (AFM) : Maps surface roughness (<2 nm RMS for high-performance films) .
- Impedance spectroscopy : Quantifies ion transport in electrochemical transistors (e.g., mobility >0.1 cm²/V·s) .
Methodological Guidelines
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
